molecular formula C14H17N3O4S B2509035 (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034289-26-2

(2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2509035
CAS No.: 2034289-26-2
M. Wt: 323.37
InChI Key: GUSBOPWQLUGJOQ-UHFFFAOYSA-N
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Description

(2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a synthetically designed chemical reagent featuring a distinctive molecular architecture that integrates an azetidine ring, a 2,5-dimethylfuran group, and a 1-methyl-1H-imidazole sulfonyl moiety. This specific combination of heterocyclic scaffolds makes it a compound of significant interest for early-stage drug discovery and biochemical research. The azetidine ring is a well-recognized and valuable pharmacophore in medicinal chemistry, noted for its contribution to a molecule's three-dimensional structure and metabolic stability . The presence of a sulfonyl group linked to the imidazole ring suggests potential for the molecule to act as a key intermediate or a final target in the synthesis of more complex bioactive molecules. Its structure is characteristic of compounds investigated for targeting enzymes and receptors, positioning it as a potential candidate for the development of novel protease inhibitors, receptor modulators, or other enzyme-targeting agents. Researchers can utilize this compound as a versatile building block for the synthesis of compound libraries or as a lead structure for hit-to-lead optimization campaigns. It is supplied strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-6-12(10(2)21-9)13(18)17-7-11(8-17)22(19,20)14-15-4-5-16(14)3/h4-6,11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSBOPWQLUGJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone , with CAS number 2034289-26-2 , is a novel synthetic molecule that combines structural features of furan and imidazole. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N3O4SC_{14}H_{17}N_{3}O_{4}S, with a molecular weight of 323.37 g/mol . The structure includes a furan ring, an imidazole moiety, and an azetidine ring, which contribute to its unique biological properties.

PropertyValue
CAS Number2034289-26-2
Molecular FormulaC₁₄H₁₇N₃O₄S
Molecular Weight323.37 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research indicates that compounds containing furan and imidazole rings exhibit significant antimicrobial activity. For example, derivatives of imidazole have been shown to inhibit bacterial growth effectively. In vitro studies suggest that (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone may act against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for specific enzyme targets. Studies on similar compounds have demonstrated that imidazole derivatives can selectively inhibit monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism. The sulfonamide group in this compound may enhance its binding affinity to target enzymes.

Anticancer Activity

Preliminary research has indicated that compounds featuring the azetidine and imidazole structures may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies have shown that similar imidazole-containing compounds can inhibit tumor growth in various cancer cell lines.

The proposed mechanism of action for (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone involves:

  • Enzyme Interaction : Binding to specific enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Altering membrane permeability in microbial cells.
  • Apoptotic Pathways : Inducing programmed cell death in cancer cells through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] tested the antimicrobial activity of several furan and imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the tested compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the anticancer effects of related azetidine derivatives were investigated. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells in vitro, suggesting that (2,5-dimethylfuran-3-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone could have similar effects.

Comparison with Similar Compounds

Structural Analog: 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

Key Differences :

  • Core Structure: The analog replaces the methanone-azetidine-sulfonyl group with a simpler phenyl-imidazole system.
  • Functional Groups : Dimethoxy and phenyl substituents in the analog contrast with the sulfonated azetidine and dimethylfuran in the target compound.
  • Synthesis : The analog was synthesized for chemosensor development, involving condensation reactions under mild conditions , whereas the target compound’s synthesis likely requires sulfonation and azetidine ring formation.

Table 1: Physicochemical Comparison

Property Target Compound 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
Molecular Weight ~393.4 g/mol (estimated) 334.4 g/mol
Key Functional Groups Sulfonamide, azetidine, dimethylfuran Phenyl, dimethylimidazole, dimethoxy
Potential Applications Unclear (hypothesized: enzyme inhibition) Chemosensors, Ir³⁺ complex ligands

Sulfonamide-Containing Herbicides (e.g., Metsulfuron-Methyl)

Key Differences :

  • Core Backbone : Herbicides like metsulfuron-methyl use a triazine-sulfonylurea scaffold , while the target compound employs an azetidine-sulfonyl group.
  • Bioactivity : Sulfonylurea herbicides inhibit acetolactate synthase (ALS) in plants , whereas the target compound’s sulfonamide may target enzymes in mammalian systems due to its azetidine and imidazole motifs.

Table 2: Sulfonamide Group Comparison

Compound Sulfonamide Position Biological Target
Target Compound Azetidine C3 position Hypothesized: Proteases/kinases
Metsulfuron-Methyl Benzoate-triazine linkage Plant ALS enzyme

Imidazole Derivatives with Antimicrobial Activity

Key Similarities :

  • Imidazole Motif: Both the target compound and analogs like those in contain substituted imidazole rings, which are known to enhance membrane permeability and metal-ion binding .
  • Synthetic Strategies : highlights the use of CAN (ceric ammonium nitrate) as a catalyst for imidazole-triazole synthesis , suggesting that similar redox conditions might apply to the target compound’s imidazole-sulfonamide assembly.

Table 3: Imidazole Substitution Effects

Compound Imidazole Substituents Observed Activity
Target Compound 1-Methyl, sulfonamide-linked Unknown (requires assay)
C1 () 4',5'-Diphenyl Antimicrobial (hypothesized)
Analog 4,5-Dimethyl, phenyl Anti-inflammatory

Research Implications and Limitations

  • Synthesis Challenges : The azetidine ring in the target compound introduces steric constraints compared to simpler triazole or phenyl backbones in analogs .
  • Bioactivity Prediction : While sulfonamide and imidazole groups are associated with diverse activities (e.g., ALS inhibition in herbicides , chemosensing ), the target compound’s unique structure necessitates empirical validation.
  • Evidence Gaps: No direct data on the target compound’s physical properties or bioactivity were found in the provided sources; comparisons rely on structural inference.

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